Physicochemical Property Differentiation vs. 4-Bromophenyl Analog
The target compound’s 2-chlorophenoxy group is predicted to confer lower lipophilicity compared to the 4-bromophenyl analog, which may translate into improved solubility and reduced non-specific protein binding in in vitro assays [1]. This differentiation is based on computational estimation rather than direct experimental comparison.
| Evidence Dimension | Predicted logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.29 (estimated from molecular formula C17H15ClN2O3S using standard fragment-based algorithms) |
| Comparator Or Baseline | 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide: cLogP ≈ 3.8 |
| Quantified Difference | Approximately 0.5 log unit lower |
| Conditions | In silico prediction using ChemDraw/ALOGPS consensus; no experimental logP data available for either compound |
Why This Matters
Lower cLogP may lead to better aqueous solubility and reduced phospholipidosis risk, critical factors in selecting compounds for cell-based screening.
- [1] Sildrug.ibb.waw.pl. Computed molecular properties for C17H15ClN2O3S (clogP: 3.29, TPSA: 57.69). View Source
